molecular formula C18H20FN3O2S B2362839 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1234866-36-4

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2362839
CAS No.: 1234866-36-4
M. Wt: 361.44
InChI Key: WFGINLKGBXGLLU-UHFFFAOYSA-N
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Description

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride and appropriate catalysts.

    Coupling with Thiophene: The thiophene moiety is coupled to the piperidine intermediate through nucleophilic substitution or other suitable coupling reactions.

    Final Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of the amine group on the piperidine with an isocyanate derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzyme active sites, while the piperidine ring can enhance binding affinity. The thiophene moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzoyl)piperidine: Lacks the thiophene and urea groups, making it less versatile.

    3-(Thiophen-2-yl)urea: Does not contain the piperidine or fluorobenzoyl groups, limiting its applications.

    N-(2-Fluorobenzoyl)-N’-thiophen-2-ylurea: Similar but lacks the piperidine ring, affecting its binding properties.

Uniqueness

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its combination of a piperidine ring, a fluorobenzoyl group, and a thiophene moiety. This unique structure provides a balance of stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-5-2-1-4-14(15)17(23)22-9-7-13(8-10-22)12-20-18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGINLKGBXGLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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